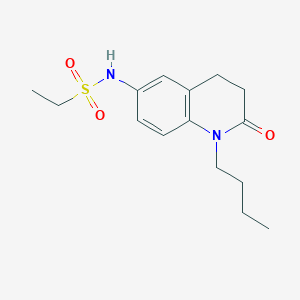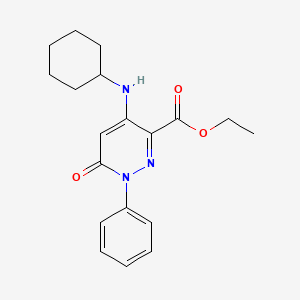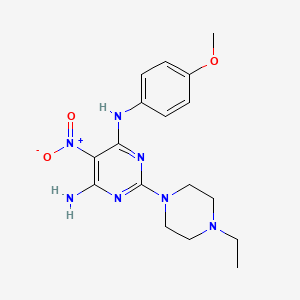![molecular formula C23H26ClN5O2 B11265906 1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265906.png)
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a complex organic compound that features a combination of aromatic rings, a triazoloazepine moiety, and a urea linkage. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multi-step organic reactions. Key steps might include:
Formation of the triazoloazepine ring: This could involve cyclization reactions starting from appropriate precursors.
Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings through electrophilic aromatic substitution.
Urea formation: Coupling of the triazoloazepine derivative with the substituted phenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production would likely involve optimization of these synthetic routes to maximize yield and purity, using scalable reaction conditions and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the urea linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the aromatic rings or the triazoloazepine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used, potentially leading to derivatives with modified functional groups or ring structures.
科学的研究の応用
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Biology and Medicine
Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical assays: Used as a probe or inhibitor in various biochemical pathways.
Industry
Material science:
Agriculture: Possible use as a pesticide or herbicide.
作用機序
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The triazoloazepine moiety could play a key role in these interactions, potentially affecting signal transduction pathways or metabolic processes.
類似化合物との比較
Similar Compounds
3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-(METHYL)UREA: Lacks the triazoloazepine moiety.
3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-(PHENYL)UREA: Contains a phenyl group instead of the triazoloazepine moiety.
Uniqueness
The presence of the triazoloazepine moiety in 3-(3-CHLORO-4-METHYLPHENYL)-1-(4-METHOXYPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA distinguishes it from other similar compounds, potentially conferring unique biological activities and chemical properties.
特性
分子式 |
C23H26ClN5O2 |
|---|---|
分子量 |
439.9 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea |
InChI |
InChI=1S/C23H26ClN5O2/c1-16-7-10-18(14-20(16)24)29(23(30)25-17-8-11-19(31-2)12-9-17)15-22-27-26-21-6-4-3-5-13-28(21)22/h7-12,14H,3-6,13,15H2,1-2H3,(H,25,30) |
InChIキー |
LGCCMUSXRZBWKE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-fluoro-3-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B11265830.png)


![3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-(2-phenylethyl)thiophene-2-carboxamide](/img/structure/B11265842.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B11265850.png)

![N-cyclopentyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B11265862.png)
![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B11265882.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B11265898.png)
![3-(4-methylphenyl)-1-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265899.png)
![1-(2-methoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11265914.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B11265918.png)
